9,10-Bis(4-vinylphenyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis(4-vinylphenyl)anthracene is an organic compound belonging to the anthracene family. It is characterized by the presence of two vinylphenyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-vinylphenyl)anthracene typically involves the Suzuki cross-coupling reaction. This method employs palladium-catalyzed coupling of 9,10-dibromoanthracene with 4-vinylphenylboronic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene, at elevated temperatures (around 100°C) to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis(4-vinylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the vinyl groups to ethyl groups.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Bis(4-ethylphenyl)anthracene.
Substitution: Brominated or nitrated anthracene derivatives.
Scientific Research Applications
9,10-Bis(4-vinylphenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for bioimaging and sensing applications.
Medicine: Investigated for its potential use in photodynamic therapy due to its strong fluorescence properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 9,10-Bis(4-vinylphenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. This fluorescence can be harnessed in various applications, such as bioimaging and OLEDs. The molecular targets and pathways involved include interactions with light and the subsequent emission of photons .
Comparison with Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
**
Properties
Molecular Formula |
C30H22 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
9,10-bis(4-ethenylphenyl)anthracene |
InChI |
InChI=1S/C30H22/c1-3-21-13-17-23(18-14-21)29-25-9-5-7-11-27(25)30(28-12-8-6-10-26(28)29)24-19-15-22(4-2)16-20-24/h3-20H,1-2H2 |
InChI Key |
XDKXYJQSMJUNFY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.